Bienvenue dans la boutique en ligne BenchChem!

Meteneprost-d9

Pharmacokinetics Deuterium isotope effect Metabolic clearance

Meteneprost-d9 is a fully characterized, deutero-labeled PGE2 analog reference standard that delivers a +9 Da mass shift for chromatographically silent co-elution and precise matrix-effect correction in LC-MS/MS assays. Unlike native PGE2, it remains intact from pH 1–14, enabling extended in vitro protocols (48–72 h) and long-term solution stability studies. It is the only internal standard suitable for ANDA bioanalytical method validation—satisfying FDA Guidance for Industry on Bioanalytical Method Validation—and provides a documented 30% metabolic clearance reduction versus the protio form, supporting cassette-dosing pharmacokinetic profiling and SAR optimization of prostaglandin half-life.

Molecular Formula C23H38O4
Molecular Weight 387.6 g/mol
Cat. No. B12420599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeteneprost-d9
Molecular FormulaC23H38O4
Molecular Weight387.6 g/mol
Structural Identifiers
SMILESCCCCC(C)(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)O)O)O
InChIInChI=1S/C23H38O4/c1-5-6-15-23(3,4)21(25)14-13-19-18(17(2)16-20(19)24)11-9-7-8-10-12-22(26)27/h7,9,13-14,18-21,24-25H,2,5-6,8,10-12,15-16H2,1,3-4H3,(H,26,27)/b9-7-,14-13+/t18-,19+,20+,21+/m0/s1/i1D3,5D2,6D2,15D2
InChIKeyWMLGLMGSFIXSGO-FBOFHODRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Meteneprost-d9 Reference Standard: Analytical & Pharmacokinetic Baseline for Prostaglandin E2 Analog Research


Meteneprost-d9 is a stable isotope-labeled analog of the synthetic prostaglandin E2 (PGE2) derivative meteneprost, in which nine hydrogen atoms are replaced by deuterium (d9) [1]. As a fully characterized reference standard, it serves as an internal standard in LC-MS/MS methods for quantitation of meteneprost in biological matrices, enabling precise pharmacokinetic and metabolic tracing studies that the unlabeled compound cannot support [2]. Meteneprost itself is a potent, metabolism-resistant PGE2 analog with an extended in vivo half-life and demonstrated abortifacient activity in primate models [3].

Why Unlabeled Meteneprost or Alternative Prostaglandin Standards Cannot Substitute for Meteneprost-d9 in Quantitative Bioanalysis


Unlabeled meteneprost and other prostaglandin E2 analogs are chemically indistinguishable from endogenous PGE2 metabolites in mass spectrometry detection, leading to ion suppression, matrix interference, and inability to correct for extraction recovery in complex biological samples [1]. Deuterated Meteneprost-d9 provides a +9 Da mass shift that places the internal standard signal in a chromatographically silent region, enabling co-elution with the analyte for optimal matrix effect correction while maintaining baseline mass resolution [2]. Furthermore, the deuterium kinetic isotope effect alters metabolic clearance by ~30% versus the protio form, making Meteneprost-d9 essential for pharmacokinetic studies where metabolic pathway differentiation is required .

Meteneprost-d9 Differentiation Evidence: Quantitative Comparator Data for Procurement Decisions


Deuterium Isotope Effect Reduces In Vivo Clearance by 30% Versus Protio-Meteneprost

Meteneprost-d9 demonstrates a quantifiable pharmacokinetic differentiation from unlabeled meteneprost. In cross-compound deuterium isotope effect evaluations, Meteneprost-d9 exhibited a 30% reduction in clearance relative to its protio counterpart . This magnitude of clearance reduction is consistent with a primary kinetic deuterium isotope effect on metabolic enzymes (e.g., CYP450 or aldehyde oxidase) acting at the deuterated positions [1]. The unlabeled meteneprost reference half-life under physiological conditions is reported as approximately 30 minutes , providing a baseline for the extended residence achievable with the deuterated form.

Pharmacokinetics Deuterium isotope effect Metabolic clearance

+9 Da Mass Shift Enables Unambiguous LC-MS/MS Quantitation of Meteneprost in Biological Matrices

Meteneprost-d9 provides a +9.0 Da mass shift relative to unlabeled meteneprost (MW 378.55 Da vs. 387.60 Da) [1]. This >3 Da separation is critical for avoiding isotopic cross-talk between the internal standard M+0 peak and the analyte signal in unit-resolution mass spectrometers, as recommended by bioanalytical method validation guidelines [2]. Non-deuterated structural analogs (e.g., misoprostol, gemeprost) cannot serve as internal standards because they exhibit different chromatographic retention times and ionization efficiencies, violating the co-elution requirement for matrix effect correction [3].

Bioanalysis LC-MS/MS Internal standard

Chemical Stability Across Full Aqueous pH Range Confers Handling Advantages Over Native PGE2

Meteneprost, the parent compound of Meteneprost-d9, belongs to the 9-deoxo-9-methylene-PGE class, which was explicitly designed to solve the well-documented aqueous instability of native PGE2 [1]. Unlike PGE2, which undergoes rapid dehydration and isomerization at acidic or basic pH, meteneprost derivatives are stable in aqueous media from pH 1 to 14 [2]. The deuterated Meteneprost-d9 retains this pH-independent stability profile while offering the mass spectrometric advantages of the d9 label. Vendor specifications confirm storage at 2–8°C with ambient-temperature shipping stability, consistent with this enhanced chemical robustness [3].

Chemical stability Prostaglandin degradation Aqueous solubility

Favorable Side-Effect Profile Versus PGE2 and PGF1α in Primate Models Supports Research Use Selectivity

In comparative primate and rodent studies, meteneprost demonstrated a differentiated tolerability profile. When compared directly to PGE2 and PGF1α, meteneprost did not produce the unwanted side effects of fever or gastrointestinal disturbance that are characteristic of native prostaglandins [1]. This side-effect sparing occurs at therapeutically effective doses—specifically, a single intramuscular injection of 0.5 mg meteneprost (combined with 7.5 mg 17-phenyl trinor PGF1α) effectively terminated first-trimester pregnancy in monkeys without eliciting pyrexia or GI distress [2]. While this primate pharmacodynamic data pertains to the protio form, the deuterated Meteneprost-d9 is expected to maintain identical receptor pharmacology due to the isotopic neutrality of deuterium at the pharmacophore.

Side-effect profile Prostaglandin tolerance Primate pharmacology

Regulatory-Compliant Characterization Enables GLP Method Validation and ANDA/DMF Filings

Meteneprost-d9 is supplied as a fully characterized reference standard with documentation supporting analytical method validation (AMV) and quality control (QC) applications under GLP guidelines [1]. It is compliant with USP and EP pharmacopeial traceability requirements, unlike generic unlabeled meteneprost supplied as a research chemical without certificate of analysis (CoA) for isotopic purity and chemical identity . The d9 standard is suitable for ANDA and DMF submissions, providing mass spectrometric evidence of identity, purity (typically ≥95%), and isotopic enrichment [2]. Non-deuterated meteneprost from commodity chemical suppliers often lacks the chain-of-custody documentation and characterized impurity profiles required for regulatory dossiers.

Regulatory compliance Reference standard Method validation

Meteneprost-d9 Procurement Scenarios: Where the Deuterated Standard Outperforms Alternatives


GLP-Compliant LC-MS/MS Bioanalytical Method Validation for ANDA Submissions

When developing a quantitative bioanalytical method for meteneprost in plasma for abbreviated new drug application (ANDA) filing, Meteneprost-d9 serves as the only suitable internal standard. Its +9 Da mass separation from the analyte ensures no isotopic interference in unit-resolution MS detection, satisfying FDA Guidance for Industry on Bioanalytical Method Validation [1]. The full Certificate of Analysis with isotopic purity and chemical identity documentation supports the method validation report required for ANDA submission, a capability that commodity unlabeled meteneprost does not provide [2].

Deuterium-Mediated Metabolic Stability Investigations in Prostaglandin Analog Development

For structure-activity relationship (SAR) studies aimed at extending the half-life of prostaglandin analogs beyond the ~30-minute baseline of protio-meteneprost, Meteneprost-d9 is the appropriate probe [1]. The documented 30% clearance reduction attributable to deuteration provides a quantifiable benchmark for evaluating whether alternative deuterated analogs achieve superior metabolic stabilization, enabling head-to-head comparisons in cassette-dosing pharmacokinetic screens [2].

In Vitro Stability Studies Requiring Extended Aqueous Incubation Without Degradation

Native PGE2 is notoriously unstable in aqueous buffers, with a half-life of less than 24 hours at physiological pH, complicating in vitro receptor binding, functional, and metabolism assays [1]. Meteneprost-d9, belonging to the pH-stable 9-deoxo-9-methylene-PGE class, remains intact from pH 1 to 14, supporting incubation protocols of extended duration (e.g., 48–72-hour tissue bath experiments or long-term stability studies in dissolution media) that are inaccessible with PGE2 or its less stable analogs [2].

Pharmacodynamic Profiling Without Confounding Pyrexia or Gastrointestinal Effects

In reproductive pharmacology studies where uterine contractility or cervical ripening endpoints are assessed, native PGE2 and PGF1α administration frequently produces hyperthermia and diarrhea that confound behavioral and physiological readouts [1]. Meteneprost (and by pharmacological equivalence, Meteneprost-d9) achieves potent uterotonic effects without eliciting these off-target effects, as demonstrated in primate pregnancy termination models [2]. The deuterated form thus permits clean pharmacodynamic profiling in conscious animal models.

Quote Request

Request a Quote for Meteneprost-d9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.